molecular formula C4H8ClN5 B1451191 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride CAS No. 1803598-25-5

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B1451191
CAS No.: 1803598-25-5
M. Wt: 161.59 g/mol
InChI Key: OWMGZNVZTADATG-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that features a fused tetrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrimidine with sodium azide in the presence of a suitable catalyst, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
  • 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyridine
  • 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrazine

Uniqueness

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c1-2-5-4-6-7-8-9(4)3-1;/h1-3H2,(H,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGZNVZTADATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=NN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 3
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 4
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 5
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 6
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride

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